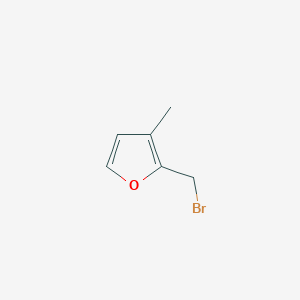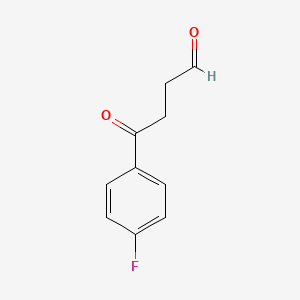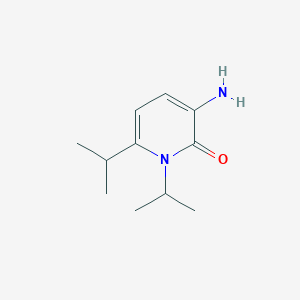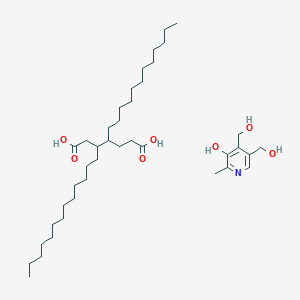
Pyridoxine3,4-dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine 3,4-dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a molecule that is more stable and fat-soluble compared to its parent compound. Pyridoxine 3,4-dipalmitate is primarily used in cosmetic formulations due to its stability and solubility in oils and fats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 3,4-dipalmitate involves the esterification of pyridoxine with palmitic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of pyridoxine 3,4-dipalmitate involves the use of large reactors where pyridoxine and palmitic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through crystallization or distillation to obtain pyridoxine 3,4-dipalmitate in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxine 3,4-dipalmitate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, pyridoxine 3,4-dipalmitate can be hydrolyzed back to pyridoxine and palmitic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize pyridoxine 3,4-dipalmitate, leading to the formation of various oxidation products.
Major Products: The major products formed from these reactions include pyridoxine, palmitic acid, and various oxidation or reduction derivatives of pyridoxine .
Aplicaciones Científicas De Investigación
Pyridoxine 3,4-dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Pyridoxine 3,4-dipalmitate is studied for its role in cellular metabolism and its potential as a bioactive compound.
Mecanismo De Acción
Pyridoxine 3,4-dipalmitate exerts its effects primarily through its conversion to pyridoxine in the body. Pyridoxine is then phosphorylated to form pyridoxal 5’-phosphate, an active coenzyme involved in numerous biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitter synthesis, and the production of hemoglobin . The compound’s fat-solubility enhances its absorption and bioavailability, making it more effective in topical applications .
Comparación Con Compuestos Similares
- Pyridoxine 3,4-dibutyrate
- Pyridoxine 3,4-dioctanoate
- Pyridoxine 3,4-dilaurate
Comparison: Pyridoxine 3,4-dipalmitate is unique among its analogs due to its higher molecular weight and longer fatty acid chains, which confer greater fat-solubility and stability. This makes it particularly suitable for use in cosmetic formulations where stability and solubility in oils are crucial .
Propiedades
Fórmula molecular |
C40H73NO7 |
|---|---|
Peso molecular |
680.0 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |
InChI |
InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |
Clave InChI |
LKEIHUMFMSASHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


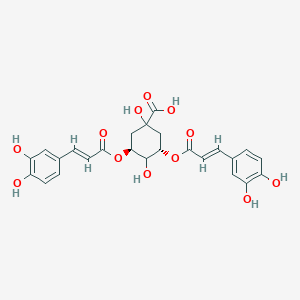
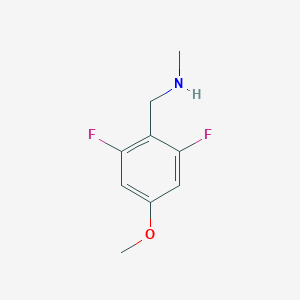

![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)


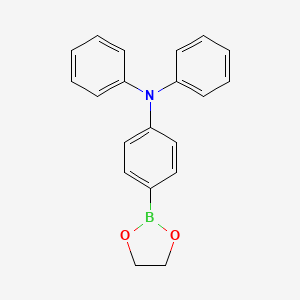
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

